Hypophosphoric acid, tetramethyl ester

Description

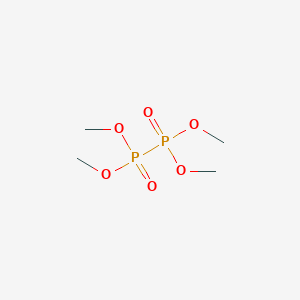

Hypophosphoric acid, tetramethyl ester (IUPAC: tetramethyl hypophosphate) is an organophosphorus compound with the formula $ \text{(CH}3\text{O)}2\text{P-O-P(OCH}3\text{)}2 $. It belongs to the class of hypophosphoric acid esters, characterized by a central P–O–P backbone and four methyl ester groups. This compound is derived from hypophosphoric acid ($ \text{H}4\text{P}2\text{O}_6 $), which contains a direct P–P bond but is stabilized in ester form via oxygen bridging .

Properties

CAS No. |

15103-99-8 |

|---|---|

Molecular Formula |

C4H12O6P2 |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

[dimethoxyphosphoryl(methoxy)phosphoryl]oxymethane |

InChI |

InChI=1S/C4H12O6P2/c1-7-11(5,8-2)12(6,9-3)10-4/h1-4H3 |

InChI Key |

LWASJEZSIVAZJX-UHFFFAOYSA-N |

SMILES |

COP(=O)(OC)P(=O)(OC)OC |

Canonical SMILES |

COP(=O)(OC)P(=O)(OC)OC |

Other CAS No. |

15103-99-8 |

Synonyms |

Hypophosphoric acid tetramethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : $ \text{C}4\text{H}{12}\text{O}6\text{P}2 $.

- Molecular Weight : ~218 g/mol (calculated).

- Structure : Two tetracoordinate phosphorus atoms linked by an oxygen bridge, each bonded to two methoxy groups.

Hypophosphoric acid esters are synthesized via reactions involving dialkylphosphorus halides and sodium under anhydrous conditions, as described in early studies by Baudler (1954, 1956) . These compounds are of interest in coordination chemistry and as intermediates in organic synthesis.

Comparison with Structurally Similar Compounds

2.1. Trimethyl Phosphate (Phosphoric Acid, Trimethyl Ester)

- Formula : $ \text{C}3\text{H}9\text{O}_4\text{P} $, MW : 140.07 g/mol .

- Structure : A triester of phosphoric acid ($ \text{PO(OCH}3\text{)}3 $).

- Key Differences :

2.2. Triphenyl Phosphite (Phosphorous Acid, Triphenyl Ester)

- Formula : $ \text{C}{18}\text{H}{15}\text{O}_3\text{P} $, MW : 310.28 g/mol .

- Structure : A triester of phosphorous acid ($ \text{P(OPh)}_3 $).

- Key Differences: Oxidation State: Phosphorous acid (P³⁺) vs. hypophosphoric acid (P⁴⁺).

2.3. Tetraphosphoric Acid Hexamethyl Ester

- Formula : $ \text{C}6\text{H}{18}\text{O}{13}\text{P}4 $, MW : 422.09 g/mol .

- Structure : A cyclic or linear tetraphosphate with six methyl groups.

- Key Differences :

2.4. Diethyl Hydrogen Phosphate (Phosphoric Acid, Diethyl Ester)

- Formula : $ \text{C}4\text{H}{11}\text{O}_4\text{P} $, MW : 154.10 g/mol .

- Structure: A monoester of phosphoric acid ($ \text{(C}2\text{H}5\text{O)}_2\text{PO(OH)} $).

- Key Differences :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.